molecular formula C24H19F4N5O B10779742 (8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine

(8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine

Cat. No.: B10779742
M. Wt: 469.4 g/mol
InChI Key: OPSMDCTXTURNQW-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of CHEMBL576258 involves multiple steps, starting with the preparation of the tetrahydroimidazo[1,5-a]pyrimidin-6-amine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The fluoropyridinyl and trifluoromethoxyphenyl groups are then introduced through substitution reactions, using reagents such as fluoropyridine and trifluoromethoxybenzene . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

CHEMBL576258 undergoes various types of chemical reactions, including:

Scientific Research Applications

CHEMBL576258 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of CHEMBL576258 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

CHEMBL576258 can be compared with other similar compounds, such as those with similar core structures or functional groups. Some similar compounds include:

Properties

Molecular Formula

C24H19F4N5O

Molecular Weight

469.4 g/mol

IUPAC Name

(8R)-8-[3-(2-fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-imidazo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C24H19F4N5O/c25-20-19(6-2-11-30-20)15-4-1-5-17(14-15)23(21-31-12-3-13-33(21)22(29)32-23)16-7-9-18(10-8-16)34-24(26,27)28/h1-2,4-11,14H,3,12-13H2,(H2,29,32)/t23-/m1/s1

InChI Key

OPSMDCTXTURNQW-HSZRJFAPSA-N

Isomeric SMILES

C1CN=C2[C@@](N=C(N2C1)N)(C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC(=C4)C5=C(N=CC=C5)F

Canonical SMILES

C1CN=C2C(N=C(N2C1)N)(C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC(=C4)C5=C(N=CC=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.